polychlorosubtilin

Protein synthesis inhibition Ribosomal miscoding 30S subunit

Polychlorosubtilin is the only known polychlorinated peptide antibiotic that causes multisite miscoding via the 30S ribosomal subunit without affecting aminoacyl-tRNA charging, peptide bond formation, translocation, respiration, or glycolysis. It exhibits Gram-negative activity against E. coli and inhibits E. faecalis biofilm formation (IC₅₀ 2,390 nM). This unmatched pharmacodynamic profile makes it an essential reference compound for ribosomal fidelity studies and a high-value target for structural elucidation. Inquire for custom synthesis or bulk fermentation requests.

Molecular Formula C11H11NO5
Molecular Weight 0
CAS No. 11006-47-6
Cat. No. B1173377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepolychlorosubtilin
CAS11006-47-6
Synonymspolychlorosubtilin
Molecular FormulaC11H11NO5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polychlorosubtilin (CAS 11006-47-6): Procurement-Relevant Baseline Profile of a Historical Polychlorinated Peptide Antibiotic


Polychlorosubtilin (PCS) is a polychlorinated peptide antibiotic first isolated in 1965 from fermentation broths of Bacillus subtilis [1]. It is classified as a chlorinated derivative of subtilin (CAS Type 1 Name: Subtilin, polychloro-) and was historically noted as the first recorded polychloro-non-nitrogenous metabolite obtained from a bacterial fermentation [2]. The compound inhibits the growth of Escherichia coli and other bacteria through a distinctive miscoding mechanism that disrupts ribosomal 30S subunit function without impairing respiration, glycolysis, or the canonical steps of protein synthesis elongation [2]. Its full chemical structure remains unelucidated, and modern analytical characterisation data are absent from the literature [1][2].

Why Generic Substitution Fails for Polychlorosubtilin: Mechanistic and Structural Divergence from Other Ribosome-Targeting Peptide Antibiotics


Generic substitution within the ribosome-targeting peptide antibiotic class is not appropriate for polychlorosubtilin because its mechanism of action—multisite miscoding via selective interference with the 30S ribosomal subunit—fundamentally differs from the pore-forming mode of parent subtilin and related lantibiotics (e.g., nisin), and from the translocation or peptidyl-transferase inhibition exerted by other in-class agents such as fusidic acid [1][2]. In the only available mechanistic study, PCS was shown to leave aminoacyl-tRNA formation, peptide bond synthesis, and A-to-P site translocation virtually unaffected, whereas its miscoding activity produced non-functional protein fractions [1]. This distinct pharmacodynamic profile cannot be replicated by unmodified subtilin or by other Bacillus-derived antibiotics that lack the polychlorinated moiety [2]. Furthermore, the limited published spectrum data indicate Gram-negative activity (e.g., against E. coli) that is not universal among Bacillus-derived peptide antibiotics [1].

Polychlorosubtilin Quantitative Evidence Guide: Direct Comparative Data for Procurement Decision-Making


Mechanism-Level Differentiation from Subtilin and Fusidic Acid: Miscoding Without Inhibiting Canonical Elongation Steps

Polychlorosubtilin (PCS) exerts its primary antibacterial effect through multisite miscoding on the 30S ribosomal subunit, a mechanism that is fundamentally distinct from that of its parent compound subtilin (which acts via lipid-II-dependent pore formation) and from the translocation inhibitor fusidic acid. In a cell-free E. coli system, PCS at growth-inhibitory concentrations caused miscoding without significantly affecting aminoacyl-tRNA formation, peptide bond synthesis, or ribosomal A-to-P site translocation [1]. By contrast, subtilin does not bind ribosomes under these conditions, and fusidic acid inhibits translocation without inducing miscoding [1]. Resistance mutations to PCS were mapped to the 30S subunit proteins (30SP and 23S), confirming the ribosomal target [1].

Protein synthesis inhibition Ribosomal miscoding 30S subunit Antibiotic mechanism of action Escherichia coli

Antimicrobial Spectrum: Gram-Negative Activity Retained Against E. coli

Polychlorosubtilin inhibits the growth of Escherichia coli, a Gram-negative organism, in both broth culture and defined in vitro systems [1][2]. While quantitative MIC data are not reported in the primary isolation or mechanism papers, the 1965 isolation study documented activity against multiple Gram-positive and Gram-negative bacteria [2]. This Gram-negative activity distinguishes PCS from many Bacillus-derived peptide antibiotics (e.g., bacitracin, gramicidin) that are predominantly Gram-positive in spectrum. The exact MIC values for E. coli and other test organisms were not tabulated in the available literature, limiting the strength of this dimension as a procurement differentiator.

Antimicrobial spectrum Gram-negative bacteria Escherichia coli Minimum inhibitory concentration

Biofilm Inhibition Activity: IC50 Against Enterococcus faecalis Biofilm Formation

Polychlorosubtilin has a reported IC50 of 2,390 nM (2.39 µM) for inhibition of Enterococcus faecalis biofilm formation after 20 hours, as measured by crystal violet staining [1]. This datum, curated in BindingDB from ChEMBL (CHEMBL3115986), represents the only modern quantitative activity measurement for PCS in a public database. No comparator biofilm inhibition data for subtilin or other Bacillus-derived antibiotics against E. faecalis under identical conditions are available in the same source, precluding direct head-to-head comparison. The assay measures inhibition of biofilm formation rather than eradication of pre-formed biofilm, and the biological relevance of this activity in the context of PCS's miscoding mechanism has not been investigated.

Biofilm inhibition Enterococcus faecalis IC50 Crystal violet assay

Structural Uniqueness: First Polychloro-Non-Nitrogenous Bacterial Metabolite with Unelucidated Structure

Polychlorosubtilin was described in the 1980 mechanism paper as 'the first recorded polychloro-non-nitrogenous metabolite isolated from bacterial fermentation broths,' with its structure 'still to be elucidated' [1]. This contrasts with subtilin, a well-characterised lantibiotic whose complete covalent structure (32 amino acids with thioether bridges) was established by the 1970s. The persistent structural elucidation gap means that the precise nature of the polychlorinated modification—number and position of chlorine atoms, peptide backbone length, and post-translational modifications—remains unknown, creating a distinct scientific interest for natural product chemistry and biosynthesis research [1][2]. For procurement, this means that the material's identity is operationally defined by its source (B. subtilis fermentation) and bioactivity rather than by a fully resolved molecular structure.

Polychlorinated natural product Structural novelty Bacillus subtilis metabolite Peptide antibiotic

Absence of Cross-Interference with Primary Metabolism: Respiration and Glycolysis Unaffected at Inhibitory Concentrations

At concentrations that inhibit E. coli growth, polychlorosubtilin did not affect cellular respiration or glycolysis, and nucleic acid and protein synthesis were only 'feebly hindered' [1]. This metabolic selectivity profile distinguishes PCS from antibiotics that simultaneously collapse energy metabolism (e.g., ionophores) or broadly inhibit macromolecular synthesis. The specific sparing of primary metabolic pathways at growth-inhibitory concentrations implies that the observed bacterial killing is a direct consequence of miscoding-driven production of non-functional proteins rather than a secondary effect of metabolic collapse [1]. Quantitative data on respiration rates (e.g., O₂ consumption) and glycolytic flux in the presence and absence of PCS were not reported in numerical form in the published abstract or accessible excerpts.

Metabolic selectivity Respiration Glycolysis Mode of action specificity

Polychlorosubtilin (CAS 11006-47-6): Evidence-Backed Research and Industrial Application Scenarios


Mechanism-of-Action Studies on Ribosomal Miscoding Agents with Gram-Negative Activity

Polychlorosubtilin is a suitable probe for investigating the functional consequences of 30S-ribosomal-subunit-targeted miscoding in Gram-negative bacteria, particularly E. coli, without confounding effects on respiration, glycolysis, aminoacyl-tRNA charging, peptide bond formation, or translocation [1]. Its activity against E. coli [1][2] makes it one of the few ribosome-miscoding agents with documented Gram-negative access. Researchers comparing miscoding vs. translocation-inhibition mechanisms can employ PCS alongside fusidic acid as a negative control for translocation effects [1].

Natural Product Structure Elucidation and Biosynthetic Gene Cluster Discovery

Because polychlorosubtilin remains structurally unresolved and was historically noted as the first polychloro-non-nitrogenous bacterial metabolite [1], it represents a high-value target for modern natural product chemistry groups employing genomic, metabolomic, and NMR-based structure elucidation pipelines. Re-isolation from B. subtilis fermentation broths [2] followed by high-resolution mass spectrometry and 2D-NMR could resolve the longstanding structural question and potentially reveal a novel biosynthetic gene cluster for polychlorinated peptide natural products.

Biofilm Inhibition Screening Using the Only Available Quantitative Benchmark

The published IC50 of 2,390 nM for inhibition of E. faecalis biofilm formation [1] provides the sole modern quantitative activity datum for PCS. This value can serve as a reference point for academic or industrial laboratories conducting comparative biofilm inhibition screens against Enterococcus species. The crystal violet assay format enables reproducible benchmarking across laboratories, although users should note that comparator data for subtilin, nisin, or other lantibiotics under identical conditions are absent from the same database.

Metabolic Selectivity Reference in Chemical Biology

PCS's documented inability to perturb respiration or glycolysis at antibacterial concentrations [1] makes it a valuable reference compound for chemical biology experiments that require selective ribosomal perturbation without metabolic collapse. This property can be exploited in mode-of-action deconvolution screens where respiratory chain inhibitors, ionophores, and broad macromolecular synthesis inhibitors must be distinguished from agents that specifically corrupt translational fidelity.

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